5-[3-(1,3-benzothiazol-2-yloxy)azetidine-1-carbonyl]pyrrolidin-2-one
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Overview
Description
5-[3-(1,3-benzothiazol-2-yloxy)azetidine-1-carbonyl]pyrrolidin-2-one is a complex organic compound that features a benzo[d]thiazole moiety linked to an azetidine ring, which is further connected to a pyrrolidin-2-one structure
Mechanism of Action
Target of Action
It is known that benzothiazole derivatives have shown potent activity againstMycobacterium tuberculosis . The target of these derivatives is often the enzyme DprE1 , which is crucial for the survival of the bacteria .
Mode of Action
Benzothiazole derivatives are known to inhibit the dpre1 enzyme, thereby inhibiting the growth of mycobacterium tuberculosis .
Biochemical Pathways
The inhibition of the dpre1 enzyme disrupts the biosynthesis of arabinogalactan, a key component of the mycobacterial cell wall . This leads to the death of the bacteria.
Result of Action
The result of the action of this compound is the inhibition of the growth of Mycobacterium tuberculosis . By inhibiting the DprE1 enzyme, the compound disrupts the biosynthesis of arabinogalactan, leading to the death of the bacteria .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-(1,3-benzothiazol-2-yloxy)azetidine-1-carbonyl]pyrrolidin-2-one typically involves multiple steps, starting with the preparation of the benzo[d]thiazole core. This can be achieved through various synthetic pathways, including diazo-coupling, Knoevenagel condensation, and Biginelli reaction . The azetidine ring is then introduced via nucleophilic substitution reactions, often using azetidine derivatives and suitable bases . The final step involves the coupling of the azetidine intermediate with pyrrolidin-2-one under specific reaction conditions, such as the use of coupling agents like EDCI or DCC in the presence of a base .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions can be employed to streamline the process and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
5-[3-(1,3-benzothiazol-2-yloxy)azetidine-1-carbonyl]pyrrolidin-2-one can undergo various chemical reactions, including:
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzo[d]thiazole ring and the azetidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and bases (e.g., sodium hydroxide) for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzo[d]thiazole moiety can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohol derivatives .
Scientific Research Applications
5-[3-(1,3-benzothiazol-2-yloxy)azetidine-1-carbonyl]pyrrolidin-2-one has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Benzo[d]thiazole derivatives: These compounds share the benzo[d]thiazole core and exhibit similar biological activities.
Azetidine derivatives: Compounds with azetidine rings are known for their antimicrobial and antiviral properties.
Pyrrolidin-2-one derivatives: These compounds are used in medicinal chemistry for their anti-inflammatory and anticancer potential.
Uniqueness
5-[3-(1,3-benzothiazol-2-yloxy)azetidine-1-carbonyl]pyrrolidin-2-one is unique due to its combination of three distinct moieties, each contributing to its overall biological activity and chemical reactivity. This structural complexity allows for a wide range of applications and makes it a valuable compound in scientific research .
Properties
IUPAC Name |
5-[3-(1,3-benzothiazol-2-yloxy)azetidine-1-carbonyl]pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3S/c19-13-6-5-11(16-13)14(20)18-7-9(8-18)21-15-17-10-3-1-2-4-12(10)22-15/h1-4,9,11H,5-8H2,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRVYQCXWXHBFLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1C(=O)N2CC(C2)OC3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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